Home > Products > Screening Compounds P119929 > Galanin (1-13)-Substance P (5-11) amide
Galanin (1-13)-Substance P (5-11) amide -

Galanin (1-13)-Substance P (5-11) amide

Catalog Number: EVT-10918015
CAS Number:
Molecular Formula: C104H151N25O26S
Molecular Weight: 2199.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Galanin (1-13)-Substance P (5-11) amide involves several methodologies, including solid-phase peptide synthesis (SPPS) and ligation techniques. SPPS allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support, enabling precise control over the sequence and purity of the final product. The synthesis typically starts with protected amino acids that are deprotected at specific stages to facilitate coupling reactions.

Technical details include:

  • Protecting Groups: Commonly used protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) are utilized to prevent unwanted reactions during synthesis.
  • Coupling Reagents: Reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) are often employed to activate carboxylic acid groups for coupling to amines.
  • Purification: After synthesis, high-performance liquid chromatography (HPLC) is typically used to purify the synthesized peptide and remove any by-products or unreacted starting materials .
Molecular Structure Analysis

The molecular structure of Galanin (1-13)-Substance P (5-11) amide can be described as follows:

  • Amino Acid Sequence: The peptide consists of the first 13 amino acids of galanin followed by the last 7 amino acids of substance P.
  • Molecular Formula: C₁₈H₂₃N₃O₃S
  • Molecular Weight: Approximately 363.45 g/mol
  • Structural Features: The peptide contains an α-amide group at its C-terminal end, which is crucial for its biological activity.

The structural analysis indicates that specific residues within this peptide play critical roles in receptor binding and activity modulation .

Chemical Reactions Analysis

Galanin (1-13)-Substance P (5-11) amide participates in various chemical reactions primarily related to its interaction with galanin receptors. Key reactions include:

  • Receptor Binding: The peptide binds to galanin receptors, inhibiting their activity and blocking the effects mediated by endogenous galanin.
  • Proteolytic Stability: The peptide's stability against proteolytic degradation is enhanced through modifications at its N-terminal or C-terminal regions. This stability is crucial for maintaining its biological activity in vivo.

Technical details regarding these reactions involve studying the kinetics of binding and evaluating the effects of structural modifications on receptor affinity and efficacy .

Mechanism of Action

The mechanism of action for Galanin (1-13)-Substance P (5-11) amide involves its competitive antagonism at galanin receptors. Upon binding to these receptors:

  1. Inhibition of Signal Transduction: The antagonist prevents the activation of downstream signaling pathways typically initiated by endogenous galanin.
  2. Modulation of Neurotransmitter Release: By blocking galanin receptor activation, it may alter the release of various neurotransmitters involved in pain modulation and inflammatory responses.
  3. Potential Effects on Pain Perception: Given its role as an antagonist, it may help reduce pain sensation mediated through galanin pathways .
Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties:

  • Stability: Sensitive to hydrolysis; modifications can enhance stability against enzymatic degradation.
  • pH Sensitivity: Activity may vary with changes in pH; optimal conditions need to be established for effective use.

Relevant data indicate that modifications such as N-terminal acetylation can significantly improve serum stability and prolong biological activity .

Applications

Galanin (1-13)-Substance P (5-11) amide has several scientific applications:

  • Research Tool: Used extensively in pharmacological studies to investigate the role of galanin in various physiological processes.
  • Pain Management Studies: Its antagonistic properties make it a candidate for exploring new pain management strategies by modulating neuropeptide signaling pathways.
  • Inflammation Research: Investigated for its potential role in inflammatory responses due to its interaction with neuropeptide signaling systems.
Molecular Design & Synthesis of Chimeric Galanin-Substance P Hybrids

Rationale for Hybrid Peptide Engineering in Neuropeptide Antagonist Development

The development of Galanin (1-13)-Substance P (5-11) amide emerged from the need to overcome limitations of endogenous neuropeptides in receptor targeting. Galanin and Substance P exhibit overlapping distributions in sensory pathways (e.g., dorsal root ganglia, spinal cord) but engage distinct receptors (galanin receptors GalR1-3 vs. neurokinin-1 receptor) [1] [2]. Monotherapeutic targeting of either system yielded partial efficacy due to neuropeptide redundancy and receptor crosstalk [8]. Hybrid peptides were conceived to exploit dual-receptor modulation within a single molecule, enhancing binding specificity and functional antagonism. This approach leveraged conserved N-terminal domains of galanin (critical for GalR activation) and C-terminal regions of Substance P (essential for neurokinin-1 binding) to create bifunctional ligands [1] [3]. The chimeric strategy aimed to yield compounds with superior receptor affinity and metabolic stability over native peptides, addressing rapid degradation issues that hampered early neuropeptide therapeutics [6].

Sequence Optimization Strategies for Galanin Receptor Affinity Modulation

Galanin (1-13)-Substance P (5-11) amide (known as M15 or galantide) integrates residues 1-13 of galanin—containing the conserved receptor-interacting motif Gly¹-Trp²-Thr³-Leu⁴-Asn⁵-Ser⁶-Ala⁷-Gly⁸-Tyr⁹-Leu¹⁰-Leu¹¹-Gly¹²-Pro¹³—linked via proline to Substance P residues 5-11 (Phe⁵-Phe⁶-Gly⁷-Leu⁸-Met⁹-NH₂) [1] [6]. Key optimizations include:

  • N-terminal preservation: Retention of galanin(1-13) maintains GalR1/GalR2 binding, with Trp² and Leu¹⁰ identified as critical for GalR docking via hydrogen bonding and hydrophobic interactions [1] [3].
  • C-terminal amidation: Substance P(5-11) amidation enhances neurokinin-1 affinity by mimicking native peptide conformation [1] [6].
  • Linker selection: A Pro¹³ spacer between domains prevents steric clash and maintains segment flexibility. Substitution with β-alanine or longer linkers reduced GalR affinity by 60% in early analogs [6].

Table 1: Impact of Key Residues on Receptor Binding

PositionResidue in M15Functional RoleEffect of Mutation
Galanin²TrpH-bonding to GalRKD increases >100-fold [1]
Galanin¹⁰LeuHydrophobic pocketAffinity loss (IC₅₀ >1 μM) [3]
Substance P⁷GlyConformational flexibility[Phe⁷] reduces SP receptor binding [1]
Substance P¹¹Met-NH₂C-terminal stabilizationFree acid reduces potency 10-fold [6]

Comparative Analysis of Chimeric Ligand Backbone Modifications (M15 vs. M35/C7)

M15 (Galanin(1-13)-Substance P(5-11) amide) exhibits distinct pharmacological profiles compared to later-generation hybrids:

  • Receptor affinity: M15 binds galanin receptors with KD <0.1 nM (high-affinity site) and ~6 nM (low-affinity site) in rat hypothalamus, exceeding native galanin(1-29) affinity (KD ~1 nM) [1]. Substance P receptor affinity (KD ~40 nM) is 10-fold higher than isolated Substance P(4-11) fragment [1].
  • M35 (Galanin(1-12)-Pro-Pro-Pro-Substance P(5-11)): Elongated Pro³ linker enhances metabolic stability but reduces GalR1 selectivity. While M15 shows GalR1-preferential antagonism, M35 exhibits partial agonist activity at GalR2 [6].
  • C7 (Galanin(1-13)-[Ala¹⁰,¹¹]Endothelin-1(6-21)-NH₂): Substitution of Substance P domain with endothelin fragment abolishes neurokinin-1 binding. Despite moderate GalR affinity (KD 205 nM), C7 fails as a galanin antagonist in gastrointestinal assays [6].

Table 2: Pharmacological Profile of Key Chimeric Peptides

ParameterM15M35C7
Galanin receptor KD0.1 nM (site 1), 6 nM (site 2) [1]2.3 nM [6]205 nM [6]
Substance P receptor KD40 nM [1]Not reportedInactive
Functional activityGalanin antagonist [1]Galanin partial agonist [6]Weak galanin agonist [6]
Metabolic stabilityModerate (t₁/₂ ~15 min serum)High (t₁/₂ >60 min) [6]Moderate

Synthetic Methodologies for Peptide Amidation and Trifluoroacetate Stabilization

Synthesis of Galanin (1-13)-Substance P (5-11) amide employs solid-phase peptide synthesis (SPPS) using Fmoc chemistry on TentaGel S RAM resin (0.25 mmol/g capacity) [6]:

  • Coupling: O-(benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) with hydroxybenzotriazole (HOBt) activation, double couplings for residues 1, 5, 9, 13.
  • Amidation: Cleavage from resin using trifluoroacetic acid (TFA)/phenol/triisopropylsilane/water (88:5:2:5) simultaneously liberates C-terminal amide [6].
  • Purification: Reverse-phase HPLC on C18 columns with acetonitrile/0.1% TFA gradients. TFA counterions stabilize peptide charge state; acetate buffers reduce aggregation [6].
  • Characterization: Electrospray ionization mass spectrometry (ESI-MS) confirms molecular mass (MW calc. 1717.9 Da; observed 1718.2 ± 0.3 Da). Amino acid analysis validates composition after 6N HCl hydrolysis [6].

Critical quality parameters include:

  • Trifluoroacetate content: <2% (w/w) to avoid cellular toxicity
  • Oxidation control: Nitrogen atmosphere processing prevents Met⁹ sulfoxidation
  • Purity: >98% by analytical HPLC (retention time 14.3 min; 28% acetonitrile isocratic) [6]

Table 3: Synthetic Conditions for Optimal M15 Production

ParameterSpecificationImpact on Product
ResinTentaGel S RAMHigh amidation yield (>95%)
Coupling time2 × 45 minPrevents deletion peptides
CleavageTFA/phenol/TIPS/H₂O 88:5:2:5Minimizes tert-butylylation
Purification20→40% ACN/0.1% TFA gradientRemoves truncated species
Lyophilization0.1% TFA final bufferStabilizes cationic structure

Properties

Product Name

Galanin (1-13)-Substance P (5-11) amide

IUPAC Name

2-[[1-[2-[[2-[[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide

Molecular Formula

C104H151N25O26S

Molecular Weight

2199.5 g/mol

InChI

InChI=1S/C104H151N25O26S/c1-54(2)39-70(91(142)113-52-87(139)129-37-20-27-80(129)103(154)120-69(33-35-82(107)134)93(144)119-68(32-34-81(106)133)94(145)124-76(44-61-23-16-13-17-24-61)99(150)123-74(43-60-21-14-12-15-22-60)92(143)112-51-86(138)116-71(40-55(3)4)95(146)118-67(89(109)140)36-38-156-11)121-96(147)72(41-56(5)6)122-98(149)75(45-62-28-30-64(132)31-29-62)117-85(137)50-111-90(141)58(9)114-102(153)79(53-130)127-100(151)78(47-83(108)135)125-97(148)73(42-57(7)8)126-104(155)88(59(10)131)128-101(152)77(115-84(136)48-105)46-63-49-110-66-26-19-18-25-65(63)66/h12-19,21-26,28-31,49,54-59,67-80,88,110,130-132H,20,27,32-48,50-53,105H2,1-11H3,(H2,106,133)(H2,107,134)(H2,108,135)(H2,109,140)(H,111,141)(H,112,143)(H,113,142)(H,114,153)(H,115,136)(H,116,138)(H,117,137)(H,118,146)(H,119,144)(H,120,154)(H,121,147)(H,122,149)(H,123,150)(H,124,145)(H,125,148)(H,126,155)(H,127,151)(H,128,152)

InChI Key

TZOJVPDIYKRJSM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.